1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one
Description
1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring is substituted with a chlorine atom at the 3-position and a fluoromethoxy group (-OCH₂F) at the 5-position.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-10(13)7-3-8(11)5-9(4-7)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
QXKBPZQPOAKGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)Cl)OCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethoxy)benzene and propanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-ol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Effects
The positional isomer 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one (CAS: 1805745-96-3) shares the same molecular formula (C₁₀H₁₀ClFO₂) and molar mass (216.64 g/mol) as the target compound but differs in substituent placement. The chlorine atom is at the 2-position, and the fluoromethoxy group is at the 6-position. This positional variation can significantly alter electronic properties, steric hindrance, and binding affinity in biological systems .
| Compound | Substituent Positions | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| 1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one | 3-Cl, 5-OCH₂F | C₁₀H₁₀ClFO₂ | 216.64* |
| 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one | 2-Cl, 6-OCH₂F | C₁₀H₁₀ClFO₂ | 216.64 |
*Estimated based on isomer data .
Trifluoromethyl vs. Fluoromethoxy Substitution
1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one (C₉H₆ClF₃O) features a trifluoromethyl (-CF₃) group instead of fluoromethoxy (-OCH₂F). The -CF₃ group is more electron-withdrawing and lipophilic, enhancing resistance to oxidative degradation. This compound was synthesized via Grignard reactions and exhibited applications in crop protection agents due to its stability .
It demonstrated high yield (95%) in fluorination reactions using Selectfluor®, highlighting the versatility of fluorinated ketones in synthetic chemistry .
Functional Group Variations
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (C₁₆H₂₄O₂Si) replaces the fluoromethoxy group with a bulky silyl-protected hydroxyl group. This modification enhances solubility in organic solvents and is frequently used in intermediates for drug synthesis .
3-(Thiophen-2-ylthio)propan-1-one derivatives (e.g., compound 21 in ) introduce sulfur-containing moieties, which improve binding to metalloenzymes. Such derivatives are explored for antimicrobial and anticancer activities .
Biological Activity
1-(3-Chloro-5-(fluoromethoxy)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a chloro group and a fluoromethoxy group, along with a propanone moiety. These functional groups are significant as they influence the compound's reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
- The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
2. Anti-inflammatory Effects
- In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a therapeutic role in conditions characterized by chronic inflammation.
3. Enzyme Modulation
- Preliminary research indicates that this compound may interact with specific enzymes, altering their activity. This could lead to significant implications in metabolic disorders or cancer treatment.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's unique functional groups enhance its binding affinity to various receptors and enzymes involved in disease pathways.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Study : Another research effort demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-(3-Chloro-4-methoxyphenyl)propan-1-one | Contains a methoxy group instead of a fluoromethoxy group; affects reactivity. |
| 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-1-one | Features a trifluoromethoxy group; enhances electron-withdrawing properties. |
| 3-Chloroacetophenone | Simpler structure without the propanone chain; used in similar applications. |
| 2-Chloropropiophenone | Similar structure but differs in chlorine positioning; affects reactivity profiles. |
The distinct combination of functional groups in this compound contributes to its unique biological properties compared to these similar compounds.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigating its interactions at the molecular level could lead to novel therapeutic applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
